molecular formula C20H18N2O3 B1231714 3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone

3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone

Cat. No. B1231714
M. Wt: 334.4 g/mol
InChI Key: NXZPGFQRSJZSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone is a member of quinolines.

Scientific Research Applications

  • Cytotoxicity Studies : A study conducted by Bonacorso et al. (2016) focused on the synthesis of polysubstituted methanones similar in structure to the compound . They found that compounds with specific aromatic groups showed significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).

  • mGlu1 Receptor Antagonism : Lavreysen et al. (2004) studied a compound (JNJ16259685) structurally related to the queried compound, focusing on its action as a metabotropic glutamate (mGlu) 1 receptor antagonist. This compound exhibited potent inhibitory properties in mGlu1 receptor function and binding (Lavreysen et al., 2004).

  • Synthesis and Conformational Analysis : Karkhut et al. (2014) synthesized a compound similar to the one and analyzed its stable forms, contributing to the understanding of its structural properties (Karkhut et al., 2014).

  • Spectroscopic Properties Analysis : Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of compounds structurally related to the queried compound. Their study enhances the understanding of how structural and environmental factors influence these properties (Al-Ansari, 2016).

  • Electrochemical Synthesis : Largeron and Fleury (1998) described an electrochemical synthesis method for benzoxazine derivatives, starting from a similar compound. This method offers a novel approach for creating derivatives with potential applications in various fields (Largeron & Fleury, 1998).

properties

Product Name

3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C20H18N2O3/c1-24-16-10-8-15(9-11-16)19-13-17(21-25-19)20(23)22-12-4-6-14-5-2-3-7-18(14)22/h2-3,5,7-11,13H,4,6,12H2,1H3

InChI Key

NXZPGFQRSJZSQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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